molecular formula C20H20N6O2S B13766923 3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile CAS No. 67905-67-3

3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile

Cat. No.: B13766923
CAS No.: 67905-67-3
M. Wt: 408.5 g/mol
InChI Key: BDHHMEVHKNSMLP-UHFFFAOYSA-N
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Description

3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile is a complex organic compound with the molecular formula C20H20N6O2S and a molecular weight of 408.5 g/mol. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its benzothiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile typically involves the following steps:

    Diazotization: The process begins with the diazotization of 6-nitro-2-aminobenzothiazole. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-butyl-4-aminopropiononitrile to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 3-[Butyl[4-[(2-aminobenzothiazolyl)azo]phenyl]amino]propiononitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential use in biological staining and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that can interact with biological molecules. The benzothiazole ring can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2-aminobenzothiazole: A precursor in the synthesis of the compound.

    N-Butyl-4-aminopropiononitrile: Another precursor used in the coupling reaction.

    2-Aminobenzothiazole: A structurally similar compound without the nitro group.

Uniqueness

3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile is unique due to its combination of the azo group and the benzothiazole ring, which imparts specific chemical and biological properties.

Properties

CAS No.

67905-67-3

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[N-butyl-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C20H20N6O2S/c1-2-3-12-25(13-4-11-21)16-7-5-15(6-8-16)23-24-20-22-18-10-9-17(26(27)28)14-19(18)29-20/h5-10,14H,2-4,12-13H2,1H3

InChI Key

BDHHMEVHKNSMLP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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